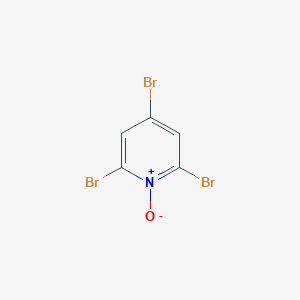

2,4,6-Tribromopyridine 1-oxide

Übersicht

Beschreibung

2,4,6-Tribromopyridine 1-oxide is a chemical compound with the molecular formula C5H2Br3N2O. It is a solid compound that appears as yellow to orange-yellow crystals

Vorbereitungsmethoden

The synthesis of 2,4,6-Tribromopyridine 1-oxide typically involves the bromination of pyridine derivatives. One common method includes the reaction of pyridine with bromine in the presence of a suitable catalyst. The reaction conditions often involve elevated

Biologische Aktivität

2,4,6-Tribromopyridine 1-oxide (TBPO) is a halogenated derivative of pyridine that has gained attention for its diverse biological activities. This compound is characterized by its three bromine substituents at the 2, 4, and 6 positions of the pyridine ring and an oxide group at position 1. Research indicates that TBPO exhibits various biological properties, including antimicrobial, anticancer, and neuroprotective activities. This article reviews the current understanding of TBPO's biological activity, supported by data tables and relevant case studies.

Antimicrobial Activity

TBPO has been evaluated for its antimicrobial properties against various bacterial strains. Studies have shown that it exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity of TBPO

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings suggest that TBPO's efficacy may be comparable to established antibiotics, making it a candidate for further development in antimicrobial therapies.

Anticancer Activity

Recent research has indicated that TBPO possesses anticancer properties. A study conducted on various cancer cell lines demonstrated that TBPO inhibits cell proliferation and induces apoptosis.

Case Study: Anticancer Effects of TBPO

In vitro studies using human breast cancer cell lines (MCF-7) showed that treatment with TBPO resulted in a dose-dependent decrease in cell viability. The mechanism appears to involve the induction of oxidative stress and disruption of mitochondrial function.

Table 2: Cytotoxicity of TBPO on Cancer Cell Lines

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Induction of apoptosis via ROS generation |

| HeLa | 20 | Mitochondrial dysfunction |

Neuroprotective Activity

Emerging evidence suggests that TBPO may have neuroprotective effects. A study focusing on neurodegenerative diseases indicated that TBPO could mitigate glutamate-induced neurotoxicity in neuronal cell cultures.

Mechanism of Neuroprotection

TBPO appears to modulate glutamatergic neurotransmission, potentially offering therapeutic benefits in conditions such as Alzheimer's disease and epilepsy.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Antimicrobial Activity

2,4,6-Tribromopyridine 1-oxide has shown significant antimicrobial properties. Research indicates that compounds derived from tribromopyridines exhibit potent activity against a variety of bacterial strains. For instance, derivatives have been synthesized and tested against Staphylococcus aureus and Escherichia coli, demonstrating efficacy comparable to established antibiotics .

Synthesis of Bioactive Compounds

The compound serves as a precursor in the synthesis of various bioactive molecules. Notably, it has been utilized in the development of anti-inflammatory agents and potential anticancer drugs. For example, modifications of the tribromopyridine structure have led to compounds that inhibit cancer cell proliferation in vitro .

Agrochemical Applications

Pesticide Development

In the agrochemical sector, this compound is instrumental in the synthesis of pesticides. Its brominated structure enhances the biological activity of agrochemicals, making it a valuable building block for developing new insecticides and herbicides. Case studies indicate that formulations containing tribromopyridine derivatives exhibit increased potency against pests while minimizing environmental impact .

Herbicide Formulations

Research has also highlighted its role in formulating selective herbicides that target specific weed species without harming crops. The compound's ability to modulate plant growth regulators has been exploited to create herbicides with improved selectivity and reduced toxicity to non-target plants .

Material Science Applications

Polymer Chemistry

this compound is utilized in polymer chemistry for synthesizing n-type π-conjugated polymers. These polymers are essential in electronic applications such as organic photovoltaics and field-effect transistors. The brominated structure contributes to enhanced charge transport properties within the polymer matrix .

Research Findings and Case Studies

Eigenschaften

IUPAC Name |

2,4,6-tribromo-1-oxidopyridin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Br3NO/c6-3-1-4(7)9(10)5(8)2-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRJWVDPFQQNDSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C([N+](=C1Br)[O-])Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Br3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50598225 | |

| Record name | 2,4,6-Tribromo-1-oxo-1lambda~5~-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50598225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170875-37-3 | |

| Record name | Pyridine, 2,4,6-tribromo-, 1-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=170875-37-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,6-Tribromo-1-oxo-1lambda~5~-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50598225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.